molecular formula C18H22N4O3 B2873437 4-ethoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide CAS No. 1797329-05-5

4-ethoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide

Cat. No.: B2873437
CAS No.: 1797329-05-5
M. Wt: 342.399
InChI Key: PSNYGACVLLWUPZ-UHFFFAOYSA-N
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Description

4-ethoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. The compound features a benzamide core substituted with an ethoxy group and a morpholinopyrimidine moiety, which contributes to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to yield the benzamide.

    Introduction of the Morpholinopyrimidine Moiety: The morpholinopyrimidine moiety is introduced through a nucleophilic substitution reaction. This involves reacting 4-chloropyrimidine with morpholine to form 4-morpholinopyrimidine.

    Coupling Reaction: The final step involves coupling the benzamide core with the morpholinopyrimidine moiety using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide core, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) and alkyl halides under anhydrous conditions.

Major Products:

    Oxidation: Formation of 4-ethoxybenzoic acid derivatives.

    Reduction: Formation of 4-ethoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzylamine.

    Substitution: Formation of various substituted morpholinopyrimidine derivatives.

Scientific Research Applications

4-ethoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, influencing processes such as inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • 4-ethoxy-N-((2-morpholinopyrimidin-4-yl)methyl)benzamide
  • 4-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide
  • 4-ethoxy-N-((4-piperidinopyrimidin-2-yl)methyl)benzamide

Comparison: 4-ethoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide is unique due to the presence of the morpholinopyrimidine moiety, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in biological assays, making it a valuable compound for targeted research applications.

Properties

IUPAC Name

4-ethoxy-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-2-25-15-5-3-14(4-6-15)18(23)20-13-16-19-8-7-17(21-16)22-9-11-24-12-10-22/h3-8H,2,9-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNYGACVLLWUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC2=NC=CC(=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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